molecular formula C18H19NOS B5610373 2-Ethyl-1-phenothiazin-10-ylbutan-1-one

2-Ethyl-1-phenothiazin-10-ylbutan-1-one

Cat. No.: B5610373
M. Wt: 297.4 g/mol
InChI Key: ROEGEUDNRNSQJD-UHFFFAOYSA-N
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Description

2-Ethyl-1-phenothiazin-10-ylbutan-1-one is a phenothiazine derivative featuring a ketone functional group at the 1-position of a butanone chain, substituted with an ethyl group at the 2-position. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms, widely studied for their diverse pharmacological and material science applications. This compound’s structure combines the electron-rich phenothiazine core with a ketone side chain, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-ethyl-1-phenothiazin-10-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-3-13(4-2)18(20)19-14-9-5-7-11-16(14)21-17-12-8-6-10-15(17)19/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEGEUDNRNSQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 2-Ethyl-1-phenothiazin-10-ylbutan-1-one with three related compounds:

Compound Substituents Functional Groups Key Structural Features
2-Ethyl-1-phenothiazin-10-ylbutan-1-one Ethyl group at C2 of butanone chain; ketone at C1 Ketone, ethyl, phenothiazine Extended alkyl chain may enhance lipophilicity; ketone position affects electronic properties.
1-(10H-Phenothiazin-10-yl)propan-2-one Propanone chain attached to N10 Ketone, phenothiazine Shorter alkyl chain compared to target compound; synthesized via chloroacetone alkylation .
1-(10H-Phenothiazin-2-yl)propan-1-one Propanone chain attached to C2 of phenothiazine Ketone, phenothiazine Positional isomer; ketone at C2 may alter conjugation and intermolecular interactions .
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Ethynyl-(4-nitrophenyl) group at N10 Nitro, ethynyl, phenothiazine Rigid ethynyl linker introduces strong electron-withdrawing effects; nitro group enhances polarity .

Physical and Chemical Properties

  • Lipophilicity: The ethyl group in the target compound likely increases lipophilicity compared to shorter-chain analogs like 1-(10H-phenothiazin-10-yl)propan-2-one.
  • Electronic Effects: The ketone group in the target compound may act as an electron-withdrawing group, altering the phenothiazine ring’s electron density.
  • Crystallographic Data: For 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, bond angles (e.g., C12–N1–C1 = 121.74°) and torsion angles (e.g., −151.03° for C7–S1–C6–C1) indicate a non-planar conformation due to steric hindrance from substituents .

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